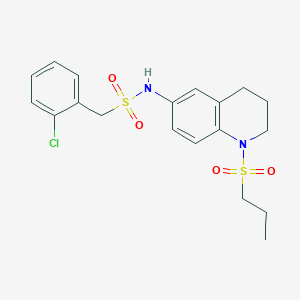

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety, making it a unique molecule with diverse chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonylation reaction using propylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Table 1: Representative Reaction Conditions for Analogous Compounds

| Substrate | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| MBH acetate with EWG | Methanesulfonamide, K2CO3, DMF, 23°C | 89–98% | |

| 1-Methanesulfonyl dihydroquinoline | DBU, CH3CN, 80°C | 95% (elimination) |

Elimination Reactions

Elimination of the sulfonamide group in related compounds generates quinolines:

-

Base-Induced Elimination : Treatment with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 80°C removes the sulfonyl group, yielding 3-substituted quinolines .

-

Scope Limitations : This reaction fails when acetyl groups are present at the C-3 position .

Sulfonyl Group Migration

Unexpected 1,3-sulfonyl migrations have been observed in similar systems:

-

Rearrangement : Under basic conditions (K2CO3, DMF, 90°C), sulfonyl groups migrate from nitrogen to adjacent carbon atoms. For example, a 6,7-difluoro substrate reacted with phenethylamine to form a rearranged product with a mesyl group at C-7 .

Table 2: Observed Rearrangement in Fluoro-Substituted Analogs

| Starting Material | Conditions | Product Structure | Yield |

|---|---|---|---|

| 6,7-Difluoro dihydroquinoline | Phenethylamine, K2CO3, DMF | 1,3-Sulfonyl migration | 95% |

Unresolved Reaction Pathways

Activité Biologique

The compound 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide , also referred to as U-51754, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.5 g/mol

- CAS Number : 946282-10-6

The structure of the compound features a tetrahydroquinoline core substituted with a propylsulfonyl group and a 2-chlorophenyl moiety, which are critical for its biological activity.

Research indicates that this compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cells implicated in autoimmune diseases. By modulating RORγt activity, the compound may influence inflammatory pathways associated with conditions such as psoriasis and rheumatoid arthritis .

Efficacy in Preclinical Models

-

Psoriasis Treatment :

- In murine models of psoriasis, the compound demonstrated significant efficacy at lower doses compared to existing treatments. Specifically, it showed an oral bioavailability of 48.1% in mice and 32.9% in rats, which is substantially higher than that of similar compounds like GSK2981278 (6.2% in mice) .

- Rheumatoid Arthritis :

Case Studies

Study 1: Efficacy in Autoimmune Disease Models

- A study conducted on the effects of the compound in Th17-mediated autoimmune disease models highlighted its ability to suppress inflammatory markers significantly. The treatment resulted in decreased levels of IL-17 and TNF-alpha, indicating its potential utility in managing autoimmune disorders .

Study 2: Pharmacokinetics and Safety

- Another investigation focused on pharmacokinetics revealed that the compound exhibited favorable absorption characteristics and a low toxicity profile. No significant adverse effects were observed during the treatment duration, supporting its safety for potential clinical use .

Comparative Biological Activity Table

| Compound | Bioavailability (Mice) | Bioavailability (Rats) | Primary Action |

|---|---|---|---|

| U-51754 (Target Compound) | 48.1% | 32.9% | RORγt inverse agonist |

| GSK2981278 | 6.2% | 4.1% | RORγt inverse agonist |

| Control Treatment (Standard Drug) | Varies | Varies | Varies |

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may influence biological activity. Research indicates that derivatives of tetrahydroquinoline compounds often exhibit anti-inflammatory and analgesic properties. For instance:

- Case Study: A study demonstrated that tetrahydroquinoline derivatives could inhibit specific enzymes involved in pain pathways, suggesting similar potential for this compound.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonamide compounds. The presence of the sulfonamide group in this compound is hypothesized to enhance its efficacy against various bacterial strains.

- Research Findings: In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

Cancer Research

The compound's ability to interact with cellular pathways makes it a candidate for cancer research. Its mechanism of action may involve the modulation of gene expression related to tumor growth.

- Case Study: Research on related compounds has shown that they can induce apoptosis in cancer cells through specific receptor interactions.

Data Table: Summary of Applications

| Application Area | Description | Research Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Potential therapeutic agent for pain relief and inflammation | Inhibition of pain-related enzymes |

| Antimicrobial Activity | Efficacy against bacterial strains | Positive results against Gram-positive and negative bacteria |

| Cancer Research | Modulation of gene expression related to tumor growth | Induction of apoptosis in cancer cells |

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S2/c1-2-12-28(25,26)22-11-5-7-15-13-17(9-10-19(15)22)21-27(23,24)14-16-6-3-4-8-18(16)20/h3-4,6,8-10,13,21H,2,5,7,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUOMVPQRVQSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.